molecular formula C19H15N3O3 B2663688 N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2309606-25-3

N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer: B2663688
CAS-Nummer: 2309606-25-3
Molekulargewicht: 333.347
InChI-Schlüssel: JEGZBTFYFWKFJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another synthesis strategy for similar compounds is based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied in the context of their application for the detection of carcinogenic lead . The compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Benzamide derivatives have been synthesized for various biological activities, such as antihistaminic, antifungal, and antibacterial activities. For example, Mobinikhaledi et al. (2006) explored the synthesis of some N1-(3-Hydroxy-2-pyridyl)benzamides, highlighting benzamides' potential for significant biological activities due to their structure (Mobinikhaledi, Foroughifar, & Fallah, 2006) Similarly, derivatives of benzothiazole and benzoxazole have shown promising antibacterial and diuretic activities, as indicated by Yar and Ansari (2009) who synthesized a series of biphenyl benzothiazole-2-carboxamide derivatives and screened them for diuretic activity, finding some compounds particularly effective (Yar & Ansari, 2009).

Antipsychotic and Kinase Inhibition

Heterocyclic carboxamides, including benzamide derivatives, have been evaluated for their potential as antipsychotic agents. Norman et al. (1996) detailed the synthesis and evaluation of various heterocyclic carboxamides, showing potent in vivo activities and suggesting potential applications as antipsychotic agents with fewer side effects (Norman, Navas, Thompson, & Rigdon, 1996). In addition, Sondhi et al. (2006) synthesized N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides and evaluated them for kinase inhibition, revealing compounds with significant in vitro activity against CDK-5 and CDK-1, highlighting their potential in drug development (Sondhi, Singh, Kumar, Lozach, & Meijer, 2006).

Antimicrobial and Antioxidant Activities

Benzamide derivatives have also shown antimicrobial and antioxidant activities. Paralapalli et al. (2014) synthesized 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides and evaluated them for anti-inflammatory and antioxidant activities, finding certain compounds to be potent in both respects (Paralapalli, Kishore, Cidda, & Manda, 2014).

Cancer Research and VEGF Inhibition

In cancer research, benzamide derivatives have been explored for their efficacy in inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in tumor angiogenesis. Borzilleri et al. (2006) discovered and evaluated N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide as a selective and orally efficacious inhibitor of VEGFR-2, demonstrating its potential in treating cancers through inhibiting tumor growth and metastasis (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).

Eigenschaften

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(14-3-4-17-18(7-14)25-12-24-17)22-9-13-6-16(11-21-8-13)15-2-1-5-20-10-15/h1-8,10-11H,9,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGZBTFYFWKFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.